molecular formula C8H12O3 B8304695 3-Vinyl-tetrahydro-pyran-3-carboxylic acid

3-Vinyl-tetrahydro-pyran-3-carboxylic acid

Cat. No.: B8304695
M. Wt: 156.18 g/mol
InChI Key: QOQIJAPWCOQHCJ-UHFFFAOYSA-N
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Description

3-Vinyl-tetrahydro-pyran-3-carboxylic acid is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-ethenyloxane-3-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-2-8(7(9)10)4-3-5-11-6-8/h2H,1,3-6H2,(H,9,10)

InChI Key

QOQIJAPWCOQHCJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCOC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-vinyl-tetrahydro-pyran-3-carboxylic acid benzyl ester (809.5 mg, 3.286 mmol) in tetrahydrofuran/methanol/water (25 mL, 2:2:1) was treated with lithium hydroxide monohydrate (413.6 mg, 9.859 mmol). After stirring at room temperature for 2 h, more lithium hydroxide monohydrate (413.6 mg 9.859 mmol) was added. After stirring at room temperature for 2 h, the volatiles were removed in vacuo and the residue was cooled to 0° C. and quenched with hydrochloric acid (1 M). The aqueous layer was saturated with sodium chloride, extracted with dichloromethane (3×). The combined organics were filtered through a phase separator and the volatiles were removed in vacuo. The residue was purified by silica gel chromatography using a 25 g Isolute cartridge eluted with a continuous gradient of iso-hexanes/ethyl acetate 1:0 to 1:1 to afford crude title compound which was dissolved in diethyl ether. Organics were extracted with a saturated solution of sodium bicarbonate. The aqueous layer was acidified with hydrochloric acid (2 M) to pH ˜2, saturated with sodium chloride and extracted with dichloromethane (2×) to provide the title compound (377.1 mg, 73%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.59-1.90 (m, 3H), 2.27-2.38 (m, 1H), 3.39-3.55 (m, 2H), 3.87 (app dt, J=11.2, 4.0 Hz, 1H), 4.26 (dd, J=11.4, 2.0 Hz, 1H), 5.22-5.32 (m, 2H), 5.79 (dd, J=17.8, 10.7 Hz, 1H).
Name
3-vinyl-tetrahydro-pyran-3-carboxylic acid benzyl ester
Quantity
809.5 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
413.6 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
25 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
413.6 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
73%

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